molecular formula C9H10Cl2O B7975823 1,4-Dichloro-2-propoxybenzene

1,4-Dichloro-2-propoxybenzene

Cat. No.: B7975823
M. Wt: 205.08 g/mol
InChI Key: DGWFKKPIIMPNCH-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-propoxybenzene is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a propoxy group is substituted at the 2 position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-dichlorobenzene with propyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

C6H4Cl2+C3H7OHC6H3Cl2OC3H7+H2OC_6H_4Cl_2 + C_3H_7OH \rightarrow C_6H_3Cl_2OC_3H_7 + H_2O C6​H4​Cl2​+C3​H7​OH→C6​H3​Cl2​OC3​H7​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-propoxyphenol.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-dichloro-2-propylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: 2-propoxyphenol.

    Oxidation: 1,4-dichloro-2-propoxybenzaldehyde or 1,4-dichloro-2-propoxybenzoic acid.

    Reduction: 1,4-dichloro-2-propylbenzene.

Scientific Research Applications

1,4-Dichloro-2-propoxybenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components, potentially causing toxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: Lacks the propoxy group, making it less reactive in certain chemical reactions.

    1,4-Dipropoxybenzene: Contains two propoxy groups, which can lead to different reactivity and applications.

    1,4-Diallyloxybenzene: Contains allyloxy groups instead of propoxy groups, affecting its chemical behavior and applications.

Uniqueness

1,4-Dichloro-2-propoxybenzene is unique due to the presence of both chlorine and propoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

1,4-dichloro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFKKPIIMPNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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